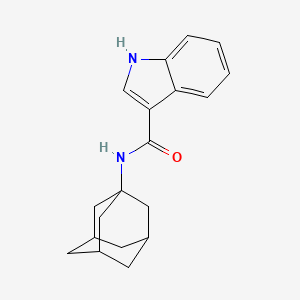

N-(Adamantan-1-yl)-1H-indole-3-carboxamide

Description

Context of Indole-3-Carboxamide Derivatives in Contemporary Medicinal Chemistry

The indole (B1671886) nucleus is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govnih.govopenmedicinalchemistryjournal.com Indole derivatives are known to exhibit potent pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and anti-HIV properties. nih.govopenmedicinalchemistryjournal.comdntb.gov.ua

The indole-3-carboxamide scaffold, in particular, has been a fertile ground for the development of new therapeutic agents. Researchers have successfully modified this core to create compounds targeting various biological pathways. For instance, derivatives have been synthesized as potent antimycobacterial agents and as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) for potential cancer therapies. rsc.orgrsc.org The versatility of the indole-3-carboxamide structure allows for systematic modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. nih.gov

Overview of N-(Adamantan-1-yl)-1H-indole-3-carboxamide and Representative Analogues (e.g., SDB-001, APICA, STS-135) within Chemical and Biological Research Paradigms

N-(Adamantan-1-yl)-1H-indole-3-carboxamide serves as the foundational structure for several synthetic cannabinoids, a class of compounds designed to mimic the effects of THC, the primary psychoactive component of cannabis. ontosight.ai The addition of alkyl chains at the N1 position of the indole ring has led to the creation of potent analogues that are active at cannabinoid receptors.

N-(Adamantan-1-yl)-1H-indole-3-carboxamide is the parent compound in this series. It features a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol . nih.gov While research on this specific molecule is limited, its significance lies in being the precursor to more widely studied N-alkylated analogues.

APICA (SDB-001) , chemically known as N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a well-known analogue. researchgate.netwikipedia.org It was first identified in synthetic cannabis products in Japan in 2012. wikipedia.orgswgdrug.org APICA acts as a full agonist at both the CB1 (EC50 = 34 nM) and CB2 (EC50 = 29 nM) cannabinoid receptors, demonstrating cannabis-like effects in animal studies. wikipedia.org

STS-135 (5F-APICA) is another significant analogue, with the chemical name N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide. nih.govwikipedia.org It is the terminally-fluorinated version of APICA. wikipedia.org This modification results in a potent cannabinoid receptor agonist, with an EC50 of 13 nM for human CB1 receptors and 51 nM for human CB2 receptors. wikipedia.orgpsychonautwiki.org Research has shown that STS-135 is extensively metabolized in the body, primarily through hydroxylation on the adamantane (B196018) ring. nih.govresearchgate.netnih.govnih.gov

The table below summarizes the key properties of N-(Adamantan-1-yl)-1H-indole-3-carboxamide and its representative analogues.

| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| N-(Adamantan-1-yl)-1H-indole-3-carboxamide | - | C19H22N2O | 294.4 | Parent compound for a series of synthetic cannabinoids. nih.gov |

| APICA | SDB-001, 2NE1 | C24H32N2O | 364.5 | Full agonist at CB1 and CB2 receptors. wikipedia.org Identified in synthetic cannabis blends. researchgate.net |

| STS-135 | 5F-APICA | C24H31FN2O | 382.5 | Potent agonist at CB1 and CB2 receptors. wikipedia.org Extensively metabolized. nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

N-(1-adamantyl)-1H-indole-3-carboxamide |

InChI |

InChI=1S/C19H22N2O/c22-18(16-11-20-17-4-2-1-3-15(16)17)21-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,20H,5-10H2,(H,21,22) |

InChI Key |

USXAVHMFDXOJPO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Adamantan 1 Yl 1h Indole 3 Carboxamide Analogues

General Synthetic Strategies for Indole-3-carboxamide Scaffold Construction

The synthesis of indole-3-carboxamides generally involves two key steps: the construction of the indole-3-carboxylic acid core or a reactive equivalent, followed by the formation of the amide bond with the desired amine.

Amide Bond Formation Techniques for N-Adamantan-1-yl Substitution

The crucial step in the synthesis of N-(Adamantan-1-yl)-1H-indole-3-carboxamide is the formation of the amide bond between the indole-3-carboxylic acid moiety and 1-aminoadamantane. Various coupling reagents have been effectively employed for this transformation to facilitate the reaction, typically by activating the carboxylic acid.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. nih.govhepatochem.compeptide.com Phosphonium salts, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are also powerful activating agents for this purpose. hepatochem.com

Another effective method involves the conversion of the indole-3-carboxylic acid to a more reactive species, such as an acid chloride. Treatment of the carboxylic acid with reagents like oxalyl chloride or thionyl chloride yields the corresponding indole-3-carbonyl chloride, which readily reacts with 1-aminoadamantane in the presence of a base to form the desired amide.

Table 1: Selected Amide Bond Formation Techniques and Reagents

| Coupling Reagent/Method | Additive/Base | Typical Solvent | Key Features |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide), CH2Cl2 (Dichloromethane) | Mild conditions, water-soluble byproducts. |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | CH2Cl2 (Dichloromethane), THF (Tetrahydrofuran) | High yielding, but byproduct (DCU) can be difficult to remove. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | DIPEA | DMF, NMP (N-Methyl-2-pyrrolidone) | Fast reaction times, low racemization. |

| Oxalyl Chloride / Thionyl Chloride | Et3N (Triethylamine), Pyridine | CH2Cl2, Toluene | Forms a highly reactive acid chloride intermediate. |

Functionalization of the Indole (B1671886) Ring System

The indole ring is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of analogues. Electrophilic substitution reactions typically occur at the C3 position due to the electron-rich nature of the pyrrole ring. However, if the C3 position is blocked, functionalization can be directed to the C2 position. Recent advances in C-H functionalization have enabled direct and site-selective modifications at various positions of the indole nucleus, including the less reactive benzene core (C4-C7). chim.itacs.orgrsc.orgnih.govnih.gov

Directed C-H functionalization strategies, employing a directing group on the indole nitrogen, have proven particularly effective for achieving regioselectivity. For instance, the use of a pivaloyl group at the N1 position can direct arylation to the C4 position. Similarly, other directing groups can facilitate functionalization at the C2, C5, C6, and C7 positions, providing access to a wide array of substituted indole scaffolds. acs.orgnih.gov Carbonylative approaches have also been developed for the synthesis and functionalization of indoles. beilstein-journals.orgbeilstein-journals.org

Specific Synthetic Routes to N-(Adamantan-1-yl)-1H-indole-3-carboxamide Structures

While a direct, detailed experimental procedure for the synthesis of N-(Adamantan-1-yl)-1H-indole-3-carboxamide is not extensively documented in publicly available literature, its synthesis can be reliably inferred from the established synthesis of its N-alkylated analogue, N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide.

Preparation of Key Precursors and Intermediates

The primary precursor for the synthesis of the target compound is indole-3-carboxylic acid . This can be prepared through various methods, including the hydrolysis of indole-3-acetonitrile or the carboxylation of indole using a suitable carboxylating agent. A common laboratory-scale synthesis involves the Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde, followed by oxidation to the carboxylic acid.

Another key intermediate is 1-aminoadamantane , which is commercially available or can be synthesized from adamantane (B196018) through a variety of methods, such as the Ritter reaction.

For the acid chloride route, indole-3-carbonyl chloride is a crucial intermediate. It is typically prepared by reacting indole-3-carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride immediately before its use due to its reactivity.

Adaptations and Optimizations for Adamantane Moiety Incorporation

The incorporation of the bulky adamantane group via an amide linkage is generally a high-yielding reaction. The key to a successful synthesis lies in the efficient activation of the indole-3-carboxylic acid.

A plausible and efficient synthetic route to N-(Adamantan-1-yl)-1H-indole-3-carboxamide is as follows:

Preparation of Indole-3-carboxylic acid: This can be achieved through established methods, such as the oxidation of indole-3-carboxaldehyde.

Amide Coupling: Indole-3-carboxylic acid is then coupled with 1-aminoadamantane. A reliable method involves the use of a coupling agent such as EDC in the presence of HOBt and a base like DIPEA in an aprotic solvent like DMF. Alternatively, the carboxylic acid can be converted to the acid chloride with oxalyl chloride, followed by reaction with 1-aminoadamantane in the presence of a base like triethylamine.

Table 2: Plausible Synthetic Route and Conditions

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Indole-3-carboxylic acid, 1-Aminoadamantane | EDC, HOBt, DIPEA, DMF, rt | N-(Adamantan-1-yl)-1H-indole-3-carboxamide |

| Alternative | Indole-3-carboxylic acid | 1. (COCl)2, cat. DMF, CH2Cl2; 2. 1-Aminoadamantane, Et3N, CH2Cl2 | N-(Adamantan-1-yl)-1H-indole-3-carboxamide |

Exploitation of Multicomponent Reactions in Adamantyl-Indole Systems

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of peptide-like structures and have been explored for the creation of libraries of bioactive compounds. wustl.eduresearchgate.netsemanticscholar.orgbeilstein-journals.org

While a direct one-pot synthesis of N-(Adamantan-1-yl)-1H-indole-3-carboxamide via a multicomponent reaction is not prominently reported, the principles of MCRs can be applied to generate related structures. For instance, an Ugi-type reaction involving an indole-containing component, an aldehyde, an amine (such as 1-aminoadamantane), and an isocyanide could potentially lead to the formation of complex adamantyl-indole systems. science.org.ge

A study has described the synthesis of dipeptides containing N-methyl indole and adamantane fragments via an isocyanide-based multicomponent reaction, highlighting the feasibility of incorporating both moieties in a single synthetic step. science.org.ge This approach involved the reaction of amino-1-adamantane with an aldehyde, N-methyl-1H-indole-3-carboxylic acid, and ethyl isocyanoacetate. science.org.ge Although this does not directly yield the target compound, it demonstrates the potential of MCRs in constructing diverse adamantyl-indole derivatives.

Ugi-Multicomponent Reaction (IMCR) Applications in Dipeptide Synthesis

The Ugi four-component reaction (Ugi-4CR) stands out as a powerful tool in medicinal chemistry for the rapid synthesis of diverse compound libraries. semanticscholar.orgnih.gov This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide product. semanticscholar.org This product has a dipeptide-like structure, making the Ugi reaction particularly valuable for creating peptidomimetics. beilstein-journals.orgmdpi.com

The general mechanism proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate. A subsequent intramolecular rearrangement, known as the Mumm rearrangement, yields the final stable dipeptide-like product. beilstein-journals.org

While the Ugi reaction is a well-established method for generating peptide and peptoid hybrid structures, specific applications for the direct synthesis of N-(Adamantan-1-yl)-1H-indole-3-carboxamide or its close dipeptide analogues are not extensively detailed in the literature. rsc.org However, the foundational components of the target molecule align with the requisites for the Ugi reaction. Theoretically, one could envision a synthetic route where:

Amine: 1-Aminoadamantane

Carboxylic Acid: Indole-3-carboxylic acid

Carbonyl & Isocyanide: Various components to build the "dipeptide" extension.

This approach would allow for the creation of a library of complex analogues by varying the aldehyde/ketone and isocyanide inputs, enabling the exploration of a wider chemical space around the core N-(Adamantan-1-yl)-1H-indole-3-carboxamide scaffold.

Strategies for Analog Synthesis and Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationship (SAR) for N-(Adamantan-1-yl)-1H-indole-3-carboxamide involves systematically modifying different parts of the molecule—the adamantane cage, the indole nitrogen, and the indole ring—to observe how these changes affect its properties.

Modifications on the Adamantane Cage

The adamantane moiety is a rigid, lipophilic, three-dimensional structure that is often incorporated into drug candidates to enhance their pharmacological profiles. mdpi.commdpi.com Its unique structure makes it a key anchor for molecular interactions. Modifications to the adamantane cage itself, while synthetically challenging, offer a route to fine-tune the molecule's steric bulk and lipophilicity.

Strategies for synthesizing adamantane derivatives often involve either building the cage structure through cyclization reactions or functionalizing a pre-existing adamantane core. mdpi.com For instance, derivatives such as 3-amino-1-adamantanol and adamantane-1-carboxylic acid can be used as starting materials to introduce polarity or additional functional groups onto the cage before its coupling with the indole moiety. researchgate.net While direct modifications of the adamantane cage within the final N-(Adamantan-1-yl)-1H-indole-3-carboxamide molecule are not commonly reported, the synthesis of analogues bearing substituents on the adamantane ring is a viable strategy for SAR exploration. These modifications could influence how the molecule fits into a biological target, potentially altering its activity and selectivity.

Variations on the Indole Nitrogen Substituent (e.g., N-alkyl, N-fluoroalkyl)

The nitrogen atom of the indole ring is a common site for modification in the development of indole-based compounds. Alkylation or fluoroalkylation at this position can significantly impact the compound's properties, including its binding affinity to biological targets. nih.gov

A notable example is the analogue N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide, also known as SDB-001. nih.gov This compound features a five-carbon alkyl chain attached to the indole nitrogen. SAR studies on related cannabimimetic indoles have shown that a saturated alkyl chain of four to six carbons at this position is often optimal for activity at cannabinoid receptors. nih.gov The introduction of this N-pentyl group in SDB-001 was shown to impart potent agonist activity at both CB1 and CB2 receptors. nih.gov

Further diversification at this position includes the introduction of substituted benzyl groups. For example, the related compound N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide features a 4-fluorobenzyl group on the indole nitrogen. researchgate.net This highlights a strategy of using N-fluoroalkyl or N-fluorobenzyl groups to modulate electronic properties and potentially improve metabolic stability or receptor interactions.

| Compound Name | Substituent at Indole N-1 Position | Reported Significance |

|---|---|---|

| N-(Adamantan-1-yl)-1H-indole-3-carboxamide | -H | Parent scaffold. nih.gov |

| SDB-001 (N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide) | -CH₂(CH₂)₃CH₃ (n-pentyl) | Demonstrated full agonist activity at CB1 and CB2 receptors. nih.gov |

| Analogue Homologue (N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide) | -CH₂-C₆H₄-F (4-fluorobenzyl) | Demonstrates that larger, functionalized groups can be added to explore SAR. researchgate.net |

Substituent Effects on the Indole Ring

Modifying the benzene portion of the indole ring is another critical strategy for SAR exploration. The introduction of substituents at positions 4, 5, 6, or 7 can alter the electronic and steric properties of the indole system, influencing its interaction with biological targets. mdpi.commdpi.com

Research into related compounds has shown that even small substituents like a fluoro group can be favorable for receptor binding. nih.gov For instance, studies on 5-arylated N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamides have been conducted to explore their effects on cannabinoid receptors. nih.gov Furthermore, broader studies on indole derivatives have investigated a range of substituents to map their impact on biological activity. These findings suggest that the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituent are key determinants of the resulting compound's pharmacological profile. mdpi.comnih.gov

| Indole Ring Position | Substituent | Observed Effect in Related Compounds |

|---|---|---|

| Position 5 | -OCH₃ (Methoxy) | In diindolylmethane derivatives, a 5-methoxy substituent showed potent affinity for the CB1 receptor. nih.gov |

| Position 5 | -F (Fluoro) | In meridianin derivatives, fluoro substitution is explored to modulate JAK/STAT3 signaling inhibition. mdpi.com |

| Position 5 | -Br (Bromo) | A 5-bromo substituent was incorporated into meridianin analogues to study effects on inhibitory activity. mdpi.com |

| Position 6 | -F (Fluoro) | A 6-fluoro substituent on one indole ring of a diindolylmethane derivative resulted in significant CB receptor binding affinity. nih.gov |

Pharmacological Characterization and Biological Target Interactions of N Adamantan 1 Yl 1h Indole 3 Carboxamide Analogues

Cannabinoid Receptor (CB1 and CB2) Agonist Activity Evaluation

The pharmacological profile of N-(adamantan-1-yl)-1H-indole-3-carboxamide and its analogues has been primarily characterized through their interaction with the cannabinoid receptors CB1 and CB2. These receptors are the principal targets for cannabinoids and play a crucial role in various physiological processes. The evaluation of these compounds as cannabinoid receptor agonists involves determining their binding affinity, potency, and functional activity at these receptors.

The potency of N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001), a key analogue, and related compounds at cannabinoid receptors has been quantified. In vitro studies using a FLIPR membrane potential assay on cells expressing either rat CB1 or human CB2 receptors revealed that these adamantane-derived indoles act as potent agonists. nih.govnih.gov

SDB-001 demonstrated a half-maximal effective concentration (EC50) of 24 nM at the CB1 receptor and 69 nM at the CB2 receptor. nih.gov The class of compounds, including SDB-001 and its structural relatives, generally exhibited full agonist profiles at both receptors, with CB1 EC50 values ranging from 16 to 43 nM and CB2 EC50 values from 29 to 216 nM. nih.govnih.gov This indicates a high potency for this structural class, comparable in some cases to that of Δ9-tetrahydrocannabinol (Δ9-THC). nih.gov An exception was the N-butyl analogue, SDB-002, which showed partial agonist activity at CB2 receptors. nih.govnih.gov

The data below summarizes the functional activity of SDB-001 and its analogues.

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | CB1 Selectivity (CB2/CB1) |

|---|---|---|---|

| SDB-001 | 24 | 69 | 2.9 |

| SDB-002 (N-butyl analogue) | 43 | 105 | 2.4 |

| SDB-003 (Cyclohexane analogue of SDB-001) | 37 | 102 | 2.8 |

| SDB-004 (Cyclohexane analogue of SDB-002) | 16 | 216 | 13.5 |

Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For N-(adamantan-1-yl)-1H-indole-3-carboxamide analogues, the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay has been a key method. nih.govnih.gov This assay measures changes in cell membrane potential upon receptor activation. Cannabinoid receptors, being G-protein coupled receptors (GPCRs), modulate ion channels, leading to changes in membrane potential that can be detected by fluorescent dyes. nih.gov

In studies with SDB-001 and its analogues, the FLIPR assay confirmed that these compounds activate CB1 and CB2 receptors, leading to cellular responses consistent with agonism. nih.gov All tested compounds, with the exception of SDB-002 at the CB2 receptor, demonstrated full agonist profiles, meaning they were able to elicit a maximal response from the receptor, comparable to that of a standard full agonist. nih.govnih.gov The assay provided the EC50 values that quantify the potency of these compounds in activating the cannabinoid receptors. nih.gov

Structure-Activity Relationship (SAR) Studies for Cannabimimetic Activity

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the N-(adamantan-1-yl)-1H-indole-3-carboxamide series, SAR studies have provided crucial insights into the structural features that govern their potency and efficacy as cannabinoid receptor agonists.

The bulky, rigid adamantane (B196018) group is a key structural feature of this class of synthetic cannabinoids. Its presence significantly influences the pharmacological properties. SAR studies have explored the impact of this group by comparing it with other cyclic structures.

For instance, replacing the adamantane cage of SDB-001 with a cyclohexane (B81311) ring (to form SDB-003) had little effect on CB1 receptor activity (EC50 = 37 nM) but reduced CB2 activity approximately 3-fold (EC50 = 102 nM). nih.gov A similar modification of SDB-002 to its cyclohexane homologue, SDB-004, resulted in a doubling of potency at the CB1 receptor (EC50 = 16 nM) and a similar reduction in CB2 potency (EC50 = 216 nM). nih.gov These findings suggest that while the bulky adamantyl group is well-tolerated at both receptors, it may contribute more significantly to CB2 affinity. Reducing its steric bulk to a cyclohexane ring appears to enhance selectivity for the CB1 receptor. nih.gov

The linker connecting the indole (B1671886) core and the adamantane moiety is critical for the compound's activity. The N-(adamantan-1-yl)-1H-indole-3-carboxamide series features a carboxamide linker. To understand its importance, it has been compared with analogues containing a ketone linker, such as adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001). nih.gov

Interestingly, in vitro functional assays showed that the nature of this linker—whether a carboxamide or a ketone—was relatively unimportant for the activation of CB1 and CB2 receptors. nih.gov Both SDB-001 (carboxamide) and AB-001 (ketone) displayed similar full agonist profiles and potencies in the FLIPR assay. nih.gov However, the linker is crucial for in vivo cannabimimetic activity. nih.gov Studies in rats showed that SDB-001 produced significant hypothermic and bradycardic effects, characteristic of cannabinoid agonists, whereas AB-001 did not, even at higher doses. nih.govnih.gov This suggests that while both linkers allow for effective receptor activation in vitro, the carboxamide group confers in vivo cannabimimetic efficacy that the ketone linker lacks, possibly due to differences in metabolic stability or other pharmacokinetic properties. nih.gov

Modifications to other parts of the N-(adamantan-1-yl)-1H-indole-3-carboxamide structure, or "remote substitutions," also have a significant impact on the pharmacological profile. One key area of substitution is the N-1 position of the indole ring. The length of the N-1 alkyl chain influences receptor affinity and selectivity. The difference between SDB-001 (N-pentyl) and SDB-002 (N-butyl) shows slight variations in potency at both CB1 and CB2 receptors. nih.gov

Furthermore, substitutions on the indole ring itself can dramatically alter activity. For example, the introduction of a 5-aryl group to the N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide scaffold was found to convert the compounds from CB1 receptor agonists into selective CB2 receptor inverse agonists. nih.gov This highlights the sensitivity of the pharmacological profile to structural changes on the indole core, where a seemingly minor addition can completely reverse the functional activity at a specific receptor subtype.

Exploration of Other Potential Biological Targets and Mechanistic Investigations

Beyond their primary pharmacological characterizations, analogues of N-(Adamantan-1-yl)-1H-indole-3-carboxamide have been investigated for their interactions with a diverse range of other biological targets. These explorations, spanning enzyme inhibition, antimicrobial effects, and receptor modulation, highlight the therapeutic versatility of the adamantane-indole scaffold. Mechanistic studies, including computational predictions, further elucidate the potential applications of this chemical class.

Enzyme Inhibition Studies

The rigid, lipophilic adamantane moiety combined with the versatile indole core makes these compounds interesting candidates for enzyme inhibitors, where they can interact with hydrophobic pockets in active sites. Research has explored their potential against various enzymes, including kinases, proteases, and others involved in critical pathogenic and physiological pathways.

Casein Kinase 2 (CK2): Protein kinase CK2 is a crucial enzyme involved in cell proliferation and the suppression of apoptosis, making it a significant target in cancer therapy. researchgate.net Studies on a series of N-substituted indole-3-carboxamide derivatives have been conducted to evaluate their inhibitory effects on human recombinant protein kinase CK2. While specific data on the N-(Adamantan-1-yl) analogue is not detailed, the research indicates that the nature of the N-substituent is critical for activity. For instance, among one series of indole-3-carboxamides, a compound featuring fluorine and chlorine substitutions on aromatic rings demonstrated 22% inhibition of CK2. researchgate.net

HIV-1: The adamantane scaffold has been incorporated into various compounds to explore anti-HIV activity. Newly developed antiviral agents consisting of an adamantane derivative linked to a polyanionic matrix have been shown to inhibit HIV-1 infection by blocking an early step in the replication cycle. nih.gov The inhibitory concentration (IC50) for one of the most promising compounds against HIV-1 replication was between 2-6 µg/ml. nih.gov Furthermore, the broader class of indole-3-glyoxylamide (B122210) compounds, which are structurally related to indole-3-carboxamides, have been noted for their potential anti-HIV activities. nih.gov

Renin: As a key enzyme in the renin-angiotensin system, renin is a prime target for controlling hypertension. A novel class of potent and non-chiral indole-3-carboxamide-based renin inhibitors has been identified and optimized through high-throughput screening and structure-based design. rsc.org This work highlights the potential of the indole-3-carboxamide scaffold to interact effectively with the active site of this aspartyl protease, with the most potent compound in the series displaying an IC50 value of 2 nM. rsc.org

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. While no specific studies on N-(Adamantan-1-yl)-1H-indole-3-carboxamide have been reported, related scaffolds such as N-phenylpyrrolamides have been developed as DNA gyrase inhibitors. nih.gov These compounds bind to the ATP-binding site of the GyrB subunit, and structural optimization has led to potent on-target activity. nih.gov

Lanosterol Demethylase: This cytochrome P450 enzyme is the primary target for azole antifungal drugs. wikipedia.org It plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. rsc.org While specific inhibitory studies of N-(Adamantan-1-yl)-1H-indole-3-carboxamide against this enzyme are not available, the development of novel fungicides often involves scaffolds that can fit into the enzyme's hydrophobic active site, a characteristic feature of the adamantane group. wikipedia.org

Prostanoid EP4 Receptor: The prostaglandin (B15479496) E2 receptor EP4 is involved in inflammation and cancer. researchgate.net Antagonism of this receptor is an attractive strategy for immunotherapy. researchgate.net Research into related heterocyclic structures has shown promise. For example, 2H-indazole-3-carboxamide derivatives have been identified as potent EP4 antagonists, with systematic structure-activity relationship studies leading to compounds with single-nanomolar antagonistic activity. researchgate.net Similarly, a series of indole-2-carboxamide derivatives were identified as selective EP4 receptor antagonists. nih.gov

Antimicrobial Research Contexts

The unique structural properties of adamantane-containing indole carboxamides have prompted investigations into their efficacy as antimicrobial agents. Their high lipophilicity allows for potential interaction with microbial membranes and intracellular targets, leading to antibacterial, antifungal, and notably, potent antitubercular activity.

One of the proposed mechanisms for the antimicrobial action of certain indole-3-carboxamide analogues is the disruption of bacterial membranes. A study focusing on indole-3-carboxamido-polyamine conjugates found that these molecules exhibit intrinsic activity against various bacterial and fungal species. nih.gov A particularly notable 5-bromo-substituted analogue was capable of disrupting the bacterial membrane of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane perturbation is suggested as a key mechanism for both their direct antimicrobial effects and their ability to potentiate the action of conventional antibiotics like doxycycline. nih.govnih.gov

A significant area of research for adamantane-indole carboxamides is in the field of antitubercular drug discovery, specifically targeting the Mycobacterial membrane protein Large 3 (MmpL3). researchgate.netnih.gov MmpL3 is an essential transporter responsible for moving mycolic acid precursors across the plasma membrane, a critical step in the formation of the unique and impermeable mycobacterial cell wall. rsc.orgnih.gov Inhibition of MmpL3 is a promising strategy for combating Mycobacterium tuberculosis (M. tb), including drug-resistant strains. nih.gov

While the user's query specifies an indole-3-carboxamide, the most potent anti-TB activity has been reported for the isomeric N-(Adamantan-1-yl)-1H-indole-2 -carboxamides. These close analogues have been identified as highly effective MmpL3 inhibitors. researchgate.netnih.govresearchgate.net The bulky, hydrophobic adamantane ring is crucial for this activity, as it is believed to occupy a key hydrophobic subsite (S5) within the MmpL3 binding pocket. wikipedia.org Structure-activity relationship (SAR) studies have shown that replacing the adamantane with smaller cycloalkyl groups can abolish activity, whereas modifications to the indole ring can further enhance potency. nih.govresearchgate.net For example, the N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide was identified as a potent anti-TB agent with a Minimum Inhibitory Concentration (MIC) of 0.012 µM. nih.gov

| Compound/Analogue | Target Organism | Activity (MIC) | Reference |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tuberculosis | 0.012 µM | nih.gov |

| N-(1-adamantyl)-indole-2-carboxamide | M. tuberculosis | 0.68 µM | nih.gov |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | M. tuberculosis (drug-sensitive) | 0.012 µM | nih.govresearchgate.net |

| Naphthamide derivative with adamantane ring | M. tuberculosis H37Rv | 6.55 µM | wikipedia.org |

| Quinolone-2-carboxamide with adamantane ring | M. tuberculosis H37Rv | 9.97 µM | wikipedia.org |

These findings highlight that while the indole-2-carboxamide scaffold has been more extensively studied and optimized for MmpL3 inhibition, the adamantane moiety is a key pharmacophore for potent antitubercular activity in this class of compounds.

Investigation of Sigma-1 Receptor Agonism for Adamantane-Containing Scaffolds

The sigma-1 receptor (σ1R) is a unique molecular chaperone protein located at the endoplasmic reticulum, implicated in a variety of neurological conditions. nih.govsigmaaldrich.com While ligands for this receptor are diverse, there is limited direct research investigating N-(Adamantan-1-yl)-1H-indole-3-carboxamide analogues as sigma-1 receptor agonists.

However, other research has established that the adamantane scaffold can interact with sigma receptors. A study of adamantane phenylalkylamine derivatives found that they exhibit significant binding affinity for sigma receptors, with a pharmacological profile of a σ1R antagonist and a σ2R agonist. researchgate.net This suggests that the adamantane cage is suitable for interaction with these receptors.

Interestingly, a close analogue of the compound , N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (also known as APICA), was identified as a synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors, with no reported activity at sigma receptors. researchgate.netnih.gov This indicates that for the N-(adamantan-1-yl)-1H-indole-3-carboxamide scaffold, other targets such as cannabinoid receptors may be more relevant than the sigma-1 receptor.

Other Predicted Biological Activities from Computational Screening

In silico methods such as molecular docking and computational screening are valuable tools for predicting the biological activities of novel compounds and guiding further research. For adamantane-indole carboxamide scaffolds and their components, these techniques have predicted several potential activities.

One study used in silico tools to predict that certain indole-2-carboxamide analogues could cross the blood-brain barrier. sciencescholar.us This prediction led to the subsequent screening of these compounds for cytotoxic activity against a pediatric glioblastoma cell line, demonstrating a successful application of computational prediction in identifying new therapeutic avenues. sciencescholar.us

Other computational studies on related structures have predicted interactions with different targets:

Cholinesterases: Molecular docking of adamantyl derivatives suggested that these compounds could bind within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with hydrophobic interactions playing a predominant role. researchgate.net

Janus Kinase 3 (JAK3): In a molecular docking analysis of indole-based diaza-sulphonamides, several compounds were predicted to be potential inhibitors of JAK3, a protein involved in a key signaling pathway in oral cancer. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): In silico characterization and docking studies of various indole derivatives were performed to identify potential GSK-3β inhibitors for the treatment of diabetes mellitus.

These examples demonstrate the broad potential of indole and adamantane-containing scaffolds to interact with a variety of biological targets, as predicted by computational methods. While specific screening data for N-(Adamantan-1-yl)-1H-indole-3-carboxamide is limited, the findings for related structures suggest that it could possess activities beyond those already established experimentally.

Metabolic Pathways and Biotransformation Studies of N Adamantan 1 Yl 1h Indole 3 Carboxamide Analogues

In Vitro Metabolic Profiling Using Hepatic Systems (e.g., Human Hepatocytes, Liver Microsomes)

The use of in vitro models, such as cryopreserved human hepatocytes and human liver microsomes (HLMs), is a well-established method for investigating the metabolism of xenobiotics. nih.govnih.gov These systems allow for the identification of metabolic pathways in a controlled environment that mimics the human liver. nih.gov Studies on N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), an analogue of the title compound, have successfully utilized human hepatocytes and HLMs to identify numerous metabolites. researchgate.net Similarly, the metabolism of other adamantyl-containing indole (B1671886) and indazole carboxamides has been characterized using these hepatic systems. nii.ac.jpmdpi.com The data generated from these in vitro assays provide crucial information on potential urinary targets for detecting intake in forensic and clinical settings. researchgate.net

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For adamantane-containing indole carboxamides, oxidative processes are the predominant Phase I biotransformations. These reactions are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 often playing a major role. nih.govnih.gov The primary metabolic reactions include hydroxylation, dealkylation, oxidative defluorination, and ketone formation. researchgate.netdshs-koeln.denih.gov

A major metabolic pathway for N-(Adamantan-1-yl)-1H-indole-3-carboxamide analogues is the hydroxylation of the bulky adamantane (B196018) ring. researchgate.netnii.ac.jp This aliphatic cage structure is susceptible to extensive microsomal oxidation. researchgate.net

Mono-, Di-, and Tri-hydroxylation : Studies have consistently identified metabolites that have undergone mono-, di-, or even tri-hydroxylation on the adamantane moiety. researchgate.netmdpi.comdshs-koeln.de For instance, in the metabolism of STS-135, the major metabolites identified after incubation with human hepatocytes were monohydroxy and dihydroxy derivatives, both hydroxylated on the adamantane system. researchgate.net Similarly, for N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), di- and trihydroxy metabolites are considered preferred analytical targets. dshs-koeln.de

Site of Hydroxylation : While it was generally believed that the tertiary (bridgehead) carbons of the adamantane ring were the preferred sites for CYP-mediated oxidation, recent studies have shown that hydroxylation can also occur at the secondary carbons. nih.govfrontiersin.org For some compounds, oxidation at the secondary adamantyl carbons has been identified as the primary oxidative site. nih.govfrontiersin.org Studies on the metabolism of AKB-48, which also contains an adamantyl moiety, identified a major metabolite with a hydroxyl group at a secondary carbon of the ring. researchgate.net

Table 1: Examples of Adamantane Ring Hydroxylation Metabolites

| Parent Compound | Metabolite Type | Site of Hydroxylation | Reference |

|---|---|---|---|

| STS-135 | Monohydroxy | Adamantane Ring | researchgate.net |

| STS-135 | Dihydroxy | Adamantane Ring | researchgate.net |

| APICA | Dihydroxy | Adamantane Ring | dshs-koeln.de |

| APICA | Trihydroxy | Adamantane Ring | dshs-koeln.de |

| ADAMANTYL-THPINACA | Mono-, Di-, Tri-hydroxy | Adamantane Ring | mdpi.com |

In addition to the adamantane ring, the N-alkyl side chain of these compounds is also a target for hydroxylation, although this may occur to a lesser extent compared to adamantyl hydroxylation. researchgate.net For analogues like APICA (N-pentyl chain) and STS-135 (N-fluoropentyl chain), hydroxylated metabolites on the side chain have been identified. researchgate.net In some cases, further oxidation of these hydroxylated alkyl chains can lead to the formation of carboxylic acid metabolites. frontiersin.orgresearchgate.net

Metabolic pathways involving the alteration or removal of the N-alkyl side chain are common.

Dealkylation : The loss of the N-alkyl chain is a reported metabolic route. dshs-koeln.de This results in an N-dealkylated indole carboxamide metabolite, which can then undergo further hydroxylation on the adamantane or indole moieties. dshs-koeln.de

Oxidative Defluorination : For compounds with an N-fluoropentyl chain, such as STS-135, oxidative defluorination is a significant pathway. frontiersin.orgresearchgate.net This process replaces the fluorine atom with a hydroxyl group, leading to a 5-hydroxypentyl metabolite. This metabolite can then be further oxidized to the corresponding pentanoic acid derivative. frontiersin.org

Ketone formation is another observed Phase I metabolic pathway. This typically occurs through the oxidation of a secondary alcohol, which may have been formed by initial hydroxylation of the adamantane ring or the alkyl side chain. researchgate.netnih.gov For STS-135, metabolites generated by mono-, di-, or trihydroxylation with and without ketone formation have been identified. researchgate.net For other synthetic cannabinoids like AFUBIATA and CH-PIATA, ketone formation has also been observed as a metabolic route. nih.gov

Following Phase I reactions, the introduced functional groups (primarily hydroxyl groups) can undergo Phase II conjugation reactions. Glucuronidation is a major Phase II pathway, where uridine diphosphate-glucuronosyltransferases (UGTs) conjugate the metabolite with glucuronic acid, significantly increasing its water solubility and facilitating its excretion. nih.gov

In the metabolism of STS-135, several Phase I metabolites were found to be further glucuronidated. researchgate.net Studies using human hepatocytes showed that while Phase I metabolites were predominant at earlier time points (e.g., 1 hour), Phase II glucuronidated conjugates were present in higher amounts after longer incubation periods (e.g., 3 hours). researchgate.net The hydroxyl groups on the adamantane ring are common sites for glucuronide conjugation. The resulting glucuronides are often the final metabolic products excreted in urine. frontiersin.org

Identification and Characterization of Phase I Metabolites

Elucidation of Enzymatic Mechanisms Governing Metabolism

The biotransformation of N-(Adamantan-1-yl)-1H-indole-3-carboxamide and its analogues is predominantly governed by oxidative metabolism, a process catalyzed by a superfamily of microsomal hemoproteins known as cytochrome P450s (P450s or CYPs). nih.gov These enzymes are critical in the detoxification of a wide range of xenobiotics by catalyzing their hydroxylation. nih.gov

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP3A5, CYP2J2) in Oxidative Metabolism

Research into synthetic cannabinoid receptor agonists (SCRAs) structurally related to N-(Adamantan-1-yl)-1H-indole-3-carboxamide has identified several key CYP isoforms responsible for their oxidative metabolism. Screening assays and incubations with recombinant human CYP enzymes have consistently implicated the CYP3A subfamily as the primary catalysts.

For N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), CYP3A4 has been identified as the principal enzyme driving its oxidation in human liver microsomes (HLMs). nih.gov Studies using genotyped HLMs confirmed the primary role of CYP3A4. nih.gov Furthermore, CYP3A5 has also been shown to be involved in the metabolism of STS-135. nih.gov Similarly, for ADAMANTYL-THPINACA, a structurally related indazole-3-carboxamide, CYP3A4 and CYP3A5 were found to be the main enzymes involved in its metabolism. nih.govmdpi.com The significant role of these isoforms suggests that substances which are strong inhibitors of CYP3A4 could lead to metabolic drug-drug interactions when co-administered. nih.govmdpi.com

Table 1: Key CYP450 Isoforms in the Metabolism of Adamantyl-Indole/Indazole Carboxamide Analogues

| Compound Analogue | Primary CYP Isoforms | Minor/Other Involved Isoforms | Key Findings |

|---|---|---|---|

| STS-135 | CYP3A4, CYP3A5 | CYP2J2 | CYP3A4 is the primary oxidative enzyme; CYP2J2 shows high activity for forming a major metabolite. nih.gov |

| ADAMANTYL-THPINACA | CYP3A4, CYP3A5 | CYP2C9, CYP2C19 (minor) | Metabolism is heavily reliant on CYP3A4/5, indicating a higher potential for drug-drug interactions. nih.govmdpi.com |

| AKB-48 | CYP3A4 | CYP2D6, CYP2C19 (inhibitor studies) | Metabolism was screened against a panel of nine recombinant CYP enzymes, with CYP3A4 showing involvement. researchgate.net |

Determination of Preferential Sites for Metabolic Oxidation on the Adamantyl Moiety

The adamantyl group, a bulky, lipophilic diamondoid structure, is a primary site for metabolic oxidation in this class of compounds. nih.gov The main metabolic pathway is hydroxylation of the adamantyl ring, leading to the formation of various mono-, di-, and even tri-hydroxylated metabolites. nih.govnii.ac.jpdshs-koeln.de

Historically, it was believed that the adamantyl bridgehead tertiary carbons were the preferential sites for CYP-mediated oxidation due to their chemical reactivity. nih.gov However, recent detailed structural analyses using techniques like microcoil-NMR have provided compelling evidence that secondary adamantyl carbons can also be primary sites for oxidative metabolism. nih.gov

In studies of the CB2 agonist AM9338, which has an N-(adamantan-1-yl)-1H-indazole-3-carboxamide structure, both mono- and di-hydroxylated metabolites showed that the primary oxidative sites were on the secondary carbons of the adamantyl moiety. nih.gov This finding was corroborated by docking models of the compound within the CYP3A4 active site, which suggested that the stereochemical alignment of the ligand within the enzyme's binding pocket dictates the site of oxidation, sometimes favoring the less chemically reactive secondary carbons. nih.gov Similar findings of hydroxylation at a secondary carbon on the adamantyl ring have been reported for the synthetic cannabinoid AKB-48. researchgate.net This indicates that the specific site of oxidation depends on both the chemical reactivity and the stereochemical fit within the metabolizing enzyme. nih.gov

Table 2: Observed Sites of Oxidation on the Adamantyl Moiety

| Compound Analogue | Observed Oxidation Sites | Metabolites Formed | Reference |

|---|---|---|---|

| AM9338 | Secondary adamantyl carbons | Mono- and di-hydroxylated metabolites | nih.gov |

| AKB-48 | Secondary adamantyl carbon | A major monohydroxylated metabolite | researchgate.net |

| STS-135 & APICA | Adamantyl moiety (specific sites not detailed) | Mono-, di-, and tri-hydroxylated metabolites | dshs-koeln.de |

| ADAMANTYL-THPINACA | Adamantyl moiety (extensive) | Mono-, di-, and tri-hydroxylated metabolites | mdpi.com |

Assessment of Metabolic Stability and Intrinsic Clearance in Preclinical Models

Metabolic stability, expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint), is a critical parameter in early drug discovery. srce.hr It describes the susceptibility of a compound to biotransformation and helps predict in vivo pharmacokinetic properties such as hepatic clearance and bioavailability. srce.hrresearchgate.net These assessments are typically performed using in vitro systems like human liver microsomes (HLMs) or cryopreserved human hepatocytes, which contain the primary drug-metabolizing enzymes. srce.hrnih.gov

Analogues of N-(Adamantan-1-yl)-1H-indole-3-carboxamide have been shown to undergo rapid and extensive metabolism in preclinical models. For instance, STS-135 is extensively metabolized when incubated with HLMs and human intestinal microsomes (HIMs). nih.govresearchgate.net Studies with N-adamantyl-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide (ATHs) also found that the compounds were quickly metabolized in HLMs. nii.ac.jp This high rate of metabolism indicates a low metabolic stability and likely a high intrinsic clearance.

Table 3: Conceptual Framework for Metabolic Stability of Adamantyl-Indole/Indazole Carboxamides

| Parameter | Definition | Observed Characteristics for Analogues (e.g., STS-135) |

|---|---|---|

| Metabolic Stability | A measure of a compound's susceptibility to biotransformation. | Low (described as "extensively" and "quickly" metabolized). nih.govnii.ac.jp |

| In Vitro Half-life (t1/2) | The time taken for 50% of the parent compound to be metabolized in an in vitro system. srce.hr | Expected to be short. |

| Intrinsic Clearance (CLint) | The maximum capacity of the liver to metabolize a drug, independent of blood flow. srce.hr | Expected to be high. |

| Preclinical Model | In vitro systems used for assessment. | Human Liver Microsomes (HLMs), Human Hepatocytes, Human Intestinal Microsomes (HIMs). nih.govnii.ac.jp |

Comparative Metabolic Reactivity across Indole and Indazole Core Structures

The core heterocyclic ring system—either an indole or an indazole—is a key structural feature of many synthetic cannabinoids, including adamantyl carboxamide derivatives. While both structures can support potent activity, the choice of core can influence the metabolic profile of the compound.

Metabolism studies on various synthetic cannabinoids show that major biotransformations occur at the periphery of the molecule, such as the adamantyl group and other alkyl or fluorinated chains. dshs-koeln.denih.gov For both indole- and indazole-based adamantyl carboxamides, hydroxylation of the adamantyl moiety is a consistently observed and often predominant metabolic pathway. nii.ac.jpdshs-koeln.de

However, the core structure itself can also be a site for metabolism, typically through hydroxylation on the aromatic ring system. While direct comparative studies focusing solely on the indole versus indazole core in otherwise identical adamantyl carboxamides are limited in the provided literature, broader studies on synthetic cannabinoids suggest that both cores are susceptible to oxidative metabolism. For example, studies on APICA (indole core) and AKB-48 (indazole core) show that hydroxylation can occur on both the adamantyl group and the core structure. researchgate.netdshs-koeln.de

The primary difference often lies in the number and relative abundance of specific metabolites. For instance, in a study comparing APICA (indole) and STS-135 (indole), it was noted that for APICA, di- and trihydroxy metabolites were preferred for detection, whereas for STS-135, mono- and dihydroxy compounds provided better detectability, indicating subtle differences in their metabolic pathways despite both having an indole core. dshs-koeln.de Studies on indazole-3-carboxamides like ADB-BUTINACA show that hydroxylation can occur at the N-alkyl side chain attached to the indazole ring. nih.gov The stability of the core itself and its influence on the enzymatic binding at CYP active sites may account for variations in metabolic rates and the preferred sites of oxidation on the molecule's periphery.

Table 4: Comparison of Metabolic Features Between Indole and Indazole Cores

| Metabolic Feature | Indole Core Analogues (e.g., STS-135, APICA) | Indazole Core Analogues (e.g., AKB-48, AM9338) |

|---|---|---|

| Primary Site of Metabolism | Adamantyl moiety and N-alkyl chain. dshs-koeln.de | Adamantyl moiety and N-alkyl chain. researchgate.netnih.govnii.ac.jp |

| Major Biotransformation | Hydroxylation (mono-, di-, tri-). dshs-koeln.de | Hydroxylation (mono-, di-). nih.govnii.ac.jp |

| Core Structure Metabolism | Hydroxylation on the indole ring is a possible pathway. dshs-koeln.de | Hydroxylation on the indazole ring is a possible pathway. |

| General Reactivity | Both structures lead to extensive and rapid metabolism. nii.ac.jpdshs-koeln.de | Both structures lead to extensive and rapid metabolism. nii.ac.jpdshs-koeln.de |

Computational Chemistry and Molecular Modeling Applications in N Adamantan 1 Yl 1h Indole 3 Carboxamide Research

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comrjptonline.org For indole-based compounds, QSAR studies are crucial for identifying the key physicochemical and structural properties that determine their pharmacological effects. japsonline.com

The development of a predictive QSAR model involves a series of steps, beginning with the compilation of a dataset of structurally related compounds with experimentally determined biological activities, such as N-(Adamantan-1-yl)-1H-indole-3-carboxamide and its analogues. The three-dimensional structures of these molecules are generated and optimized to their lowest energy state. Subsequently, a wide range of molecular descriptors are calculated to numerically represent the chemical information encoded in the structures. rjptonline.org

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical equation correlating the most relevant descriptors with the observed activity. For more complex, non-linear relationships, machine learning algorithms may be utilized. nih.gov

The robustness and predictive power of the developed QSAR model are assessed through rigorous internal and external validation techniques. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a test set of compounds that were not included in the model-building process. semanticscholar.orgnih.gov A statistically sound model demonstrates high correlation coefficients and low error values, ensuring its reliability for predicting the activity of new, untested compounds. nih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to derivatives of 4-(adamantan-1-yl)quinoline, yielding models with excellent predictive capability (predicted r² > 0.8). nih.gov

Table 1: Key Validation Parameters for QSAR Models

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²pred (Predictive r² for external test set) | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 |

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They are categorized into several classes, including topological, electronic, steric, and hydrophobic descriptors. In QSAR studies of indole (B1671886) and adamantane-containing compounds, these descriptors are correlated with biological outcomes to understand the mechanism of action. rjptonline.org

For example, contour map analysis from 3D-QSAR studies on related adamantyl-quinoline derivatives revealed that sterically bulky and electronegative groups at specific positions on the molecule were favorable for anti-tuberculosis activity. nih.gov This suggests that for N-(Adamantan-1-yl)-1H-indole-3-carboxamide, modifications to the indole ring or the adamantane (B196018) cage could significantly impact its pharmacological profile. The adamantane group itself is a key hydrophobic and bulky feature that strongly influences properties like lipophilicity (quantified by descriptors like LogP), which in turn affects cell membrane permeability and interaction with hydrophobic pockets in target proteins. nih.govnih.gov

Table 2: Common Molecular Descriptors and Their Significance in Drug Design

| Descriptor Class | Example Descriptor | Significance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, affecting its fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which impacts absorption, distribution, and receptor binding. |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms within the molecule. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in studying N-(Adamantan-1-yl)-1H-indole-3-carboxamide by predicting its binding behavior with various biological targets. jbcpm.com

The docking process involves placing the ligand, N-(Adamantan-1-yl)-1H-indole-3-carboxamide, into the active site of a target protein whose 3D structure has been experimentally determined (e.g., via X-ray crystallography) or modeled. nih.gov A scoring function is then used to calculate the binding affinity, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. semanticscholar.org Lower (more negative) binding energy values indicate a more stable and favorable interaction. jbcpm.com

Studies on structurally similar adamantane derivatives targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have shown promising binding affinity scores (e.g., -7.50 to -8.92 kcal/mol), comparable to known inhibitors. nih.gov Similarly, indole-based compounds have been docked against targets like the JAK-3 protein, showing strong binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov These findings suggest that N-(Adamantan-1-yl)-1H-indole-3-carboxamide likely forms high-affinity interactions within the binding pockets of its target proteins. The docking results not only provide a binding energy but also reveal the most probable 3D conformation, or "pose," of the ligand within the active site. nih.gov

Post-docking analysis is critical for understanding the nature of the forces that stabilize the ligand-protein complex. ajol.info For N-(Adamantan-1-yl)-1H-indole-3-carboxamide, the key functional groups responsible for these interactions can be identified.

Hydrogen Bonding: The carboxamide linker contains both a hydrogen bond donor (N-H) and an acceptor (C=O). The indole ring also possesses an N-H donor. These groups are likely to form crucial hydrogen bonds with polar amino acid residues in the active site, such as Serine, Tyrosine, or Aspartate, which are critical for anchoring the ligand in its correct orientation. nih.govpreprints.org

Hydrophobic Contacts: The large, lipophilic adamantane cage and the indole ring are expected to engage in significant hydrophobic and van der Waals interactions with nonpolar amino acid residues like Alanine, Leucine, and Valine within the binding pocket. ajol.info These interactions are often the primary driving force for binding. mdpi.com

Pi-Interactions: The aromatic indole ring can participate in various π-interactions (e.g., π-π stacking, π-alkyl) with aromatic or aliphatic residues of the protein, further contributing to binding stability. researchgate.net

Table 3: Predicted Interactions for an Adamantane-Indole Scaffold with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

|---|---|---|

| Asp151 | Hydrogen Bond | Carboxamide N-H |

| Glu119 | Hydrogen Bond | Indole N-H |

| Leu346 | Hydrophobic (Alkyl) | Adamantane Cage |

| Ala209 | Hydrophobic (Alkyl) | Adamantane Cage |

| Trp179 | π-π Stacking | Indole Ring |

Pharmacophore Modeling for Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, pharmacophore modeling serves as a valuable ligand-based approach. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.com

For N-(Adamantan-1-yl)-1H-indole-3-carboxamide, a pharmacophore model would be constructed by identifying its key chemical features and their spatial arrangement. This would likely include:

A hydrogen bond donor feature (from the indole N-H).

A hydrogen bond acceptor feature (from the carboxamide carbonyl oxygen).

A hydrophobic/aromatic feature (representing the indole ring).

A bulky hydrophobic feature (representing the adamantane group).

This 3D arrangement of features defines the "pharmacophore hypothesis." This model can then be used as a query to screen large virtual libraries of compounds. Molecules from the library that can map their own chemical features onto the pharmacophore model are identified as potential "hits" that are likely to possess similar biological activity. mdpi.com This strategy allows for the rapid discovery of structurally diverse compounds that retain the necessary interactions for the desired pharmacological effect, guiding the next phase of synthesis and testing.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape of N-(Adamantan-1-yl)-1H-indole-3-carboxamide, revealing its preferred shapes and flexibility. This is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.

An MD simulation of N-(Adamantan-1-yl)-1H-indole-3-carboxamide, either in a solvated environment or in complex with a target protein, would begin by preparing the system's coordinates, assigning force field parameters to describe atomic interactions, and performing energy minimization. The system would then be gradually heated and equilibrated before a production run is initiated to collect trajectory data.

Analysis of the simulation trajectory provides critical data on the stability and dynamics of the molecule. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the compound's structure and the flexibility of its constituent parts, respectively. For instance, in a protein-ligand complex, a stable RMSD for the ligand suggests a consistent binding mode.

The comprehensive data generated from these simulations allow for the characterization of the molecule's binding dynamics, including the identification of key intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand within a receptor's binding pocket.

| Simulation Parameter | Illustrative Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) | Ensures the overall charge of the simulation box is neutral. |

| Simulation Time | 100-500 nanoseconds (ns) | Provides sufficient timescale to observe conformational changes and binding stability. |

| Temperature | 300 K (27°C) | Approximates physiological temperature. |

| Pressure | 1 bar | Approximates physiological pressure. |

Table 1: Illustrative parameters for a Molecular Dynamics simulation of N-(Adamantan-1-yl)-1H-indole-3-carboxamide. This table is a hypothetical representation of a typical simulation setup.

| Metric | Illustrative Result | Interpretation |

| RMSD of Ligand | Stable at 1.5 Å after 10 ns | The ligand maintains a stable binding pose within the target's active site. |

| RMSF of Indole Ring | Low (< 1.0 Å) | The indole core of the molecule exhibits minimal movement, acting as a stable anchor. |

| RMSF of Adamantane Group | Moderate (1.0 - 2.0 Å) | The adamantane moiety shows some flexibility, potentially allowing it to adapt to the binding pocket. |

| Key Hydrogen Bonds | Maintained >80% of simulation time | Indicates strong, stable hydrogen bonding interactions critical for binding affinity. |

Table 2: Hypothetical analysis results from a Molecular Dynamics simulation of N-(Adamantan-1-yl)-1H-indole-3-carboxamide bound to a target protein. This table illustrates the type of data generated and its potential interpretation.

Computational Prediction of Novel Biological Activities and Lead Optimization Strategies

Beyond analyzing its dynamics, computational methods are instrumental in predicting new biological functions for N-(Adamantan-1-yl)-1H-indole-3-carboxamide and optimizing its structure to enhance therapeutic potential.

Prediction of Novel Biological Activities:

One powerful technique for identifying potential new targets for a compound is reverse docking (or inverse docking). In this approach, N-(Adamantan-1-yl)-1H-indole-3-carboxamide is computationally screened against a large library of known protein structures. The proteins to which the molecule binds with the highest predicted affinity are identified as potential biological targets, which can then be validated experimentally. This method is particularly useful for drug repositioning or for elucidating the mechanism of action of a novel compound.

Another strategy is pharmacophore modeling . A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific target. By analyzing the structure of N-(Adamantan-1-yl)-1H-indole-3-carboxamide, a 3D pharmacophore model can be generated. This model, highlighting features like hydrogen bond donors/acceptors and hydrophobic regions, can be used to search databases of known drugs and their targets to find molecules with similar pharmacophoric features, suggesting that they might share a common biological target.

Lead Optimization Strategies:

Once a biological activity is established, computational tools can guide the optimization of the lead compound, N-(Adamantan-1-yl)-1H-indole-3-carboxamide, to improve properties like potency, selectivity, and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used in lead optimization. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. To apply this to N-(Adamantan-1-yl)-1H-indole-3-carboxamide, a set of structural analogs would be synthesized and tested. Computational descriptors (e.g., electronic, steric, hydrophobic properties) for these analogs would be calculated and correlated with their measured activities to build a predictive QSAR model. This model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

In silico modification of the lead structure allows for the exploration of chemical space. By systematically altering functional groups on the indole ring or adamantane cage within a computational model, researchers can predict how these changes might affect binding affinity or selectivity for a target, guiding the design of more effective drug candidates.

| Computational Strategy | Objective | Expected Outcome |

| Reverse Docking | Target Identification | A ranked list of potential protein targets based on predicted binding affinity. |

| Pharmacophore Modeling | Target Identification & Virtual Screening | A 3D model of essential interaction features; identification of other molecules with similar features and potentially similar targets. |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Lead Optimization | A predictive model correlating 3D structural features with biological activity to guide the design of more potent analogs. |

| In Silico ADMET Prediction | Lead Optimization | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify and mitigate potential liabilities early. |

Table 3: Overview of computational strategies applicable to the research of N-(Adamantan-1-yl)-1H-indole-3-carboxamide. This table is for illustrative purposes.

Advanced Analytical Methodologies for Characterization and Metabolite Identification in N Adamantan 1 Yl 1h Indole 3 Carboxamide Studies

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the metabolite profiling of N-(Adamantan-1-yl)-1H-indole-3-carboxamide. Its ability to provide accurate mass measurements with high resolution allows for the determination of elemental compositions for parent compounds and their metabolites, facilitating their identification in complex biological matrices.

In studies of structurally similar compounds, such as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), HRMS coupled with software-assisted data mining has successfully identified numerous metabolites. nih.govresearchgate.netnih.gov The primary metabolic pathways identified for the adamantyl group include mono-, di-, and trihydroxylation, as well as ketone formation. nih.govresearchgate.netnih.gov These oxidative transformations are common for compounds containing an adamantane (B196018) moiety, as the aliphatic ring system is susceptible to microsomal oxidation. researchgate.net

By applying these known metabolic pathways to N-(Adamantan-1-yl)-1H-indole-3-carboxamide, HRMS can be used to screen for a panel of expected metabolites. The high mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, allows for the confident differentiation of metabolites from endogenous matrix components. researchgate.netamazonaws.com

Table 1: Theoretical Masses of Potential Metabolites of N-(Adamantan-1-yl)-1H-indole-3-carboxamide for HRMS Profiling

| Metabolite Description | Chemical Formula | Theoretical m/z [M+H]⁺ |

| Parent Compound | C₂₀H₂₂N₂O | 307.1805 |

| Monohydroxylation | C₂₀H₂₂N₂O₂ | 323.1754 |

| Dihydroxylation | C₂₀H₂₂N₂O₃ | 339.1703 |

| Trihydroxylation | C₂₀H₂₂N₂O₄ | 355.1652 |

| Ketone Formation | C₂₀H₂₀N₂O₂ | 321.1598 |

| Hydroxylation + Ketone Formation | C₂₀H₂₀N₂O₃ | 337.1547 |

This interactive table outlines the predicted exact masses of metabolites, which serve as targets for HRMS screening.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of N-(Adamantan-1-yl)-1H-indole-3-carboxamide and its metabolites. nih.govresearchgate.net The liquid chromatography component separates the various analytes in a sample based on their physicochemical properties, while the mass spectrometer provides sensitive and selective detection. mdpi.comnih.gov

For compounds within the synthetic cannabinoid class, reversed-phase liquid chromatography is commonly employed. researchgate.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. frontiersin.org This setup allows for the effective separation of the relatively nonpolar parent compound from its more polar, hydroxylated metabolites.

Following separation, detection is typically achieved using a tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution instrument like a QTOF or Orbitrap. amazonaws.comnih.gov The use of MS/MS in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity for quantitative analysis. researchgate.net

Table 2: Example LC-MS Parameters for Analysis of N-adamantyl Indole (B1671886) Carboxamides

| Parameter | Condition |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| MS Detector | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

This interactive table presents typical conditions for the LC-MS analysis of compounds similar in structure to N-(Adamantan-1-yl)-1H-indole-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Metabolite Structure Elucidation (e.g., Microcoil NMR)

While HRMS can suggest the elemental composition of a metabolite, it cannot definitively determine the exact molecular structure, such as the specific position of a hydroxyl group on the adamantane ring. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. nih.govrsc.orgnih.gov However, a significant challenge is the low quantity of metabolites typically isolated from biological samples.

The development of microcoil NMR probes has been a significant advancement in this area. nih.gov These highly sensitive probes can acquire detailed structural information from very small amounts of material, often in the microgram range (~40 µg). nih.gov This makes it feasible to elucidate the structures of metabolites that have been purified and isolated via techniques like semi-preparative HPLC. nih.gov

Using a combination of one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY, the precise location of metabolic modifications can be determined. researchgate.netmdpi.com For instance, in a study on a similar adamantyl-containing compound, ¹H NMR spectra clearly showed downfield shifts for protons attached to carbons bearing new hydroxyl groups. nih.gov Furthermore, NOE (Nuclear Overhauser Effect) correlations can be used to determine the stereochemistry of these metabolites. nih.gov This level of unambiguous structural detail is critical for understanding structure-activity relationships and for synthesizing authentic reference standards for quantitative testing. researchgate.net

Table 3: Role of Different NMR Experiments in Metabolite Structure Elucidation

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information on the number and chemical environment of protons. Changes in chemical shifts can indicate the location of a metabolic modification. |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to map out spin systems. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C resonances. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range correlations between protons and carbons (2-3 bonds away), crucial for piecing together the carbon skeleton and identifying substitution sites. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, which is essential for determining the 3D structure and stereochemistry of a molecule. |

This interactive table summarizes the utility of various NMR techniques in the definitive structural analysis of metabolites.

Future Research Directions and Translational Perspectives for N Adamantan 1 Yl 1h Indole 3 Carboxamide

Strategic Expansion of the Chemical Space through Novel Synthetic Approaches

The future development of N-(Adamantan-1-yl)-1H-indole-3-carboxamide derivatives hinges on the strategic and efficient expansion of its chemical space. Novel synthetic methodologies are essential for generating diverse libraries of analogues, enabling a thorough exploration of structure-activity relationships (SAR).

One promising strategy involves utilizing versatile intermediates. For instance, the synthesis of related N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has been achieved by first preparing an intermediate, 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride. nih.gov This key intermediate can then be reacted with a wide array of substituted amines to afford a diverse set of final compounds. nih.gov This modular approach allows for systematic modifications of the amide portion of the molecule, which is crucial for probing interactions with biological targets.